Cas no 1781797-84-9 (3-(Oxan-2-yl)butan-1-amine)
3-(Oxan-2-yl)butan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(oxan-2-yl)butan-1-amine
- EN300-1839858
- 1781797-84-9
- 3-(Oxan-2-yl)butan-1-amine
-
- Inchi: 1S/C9H19NO/c1-8(5-6-10)9-4-2-3-7-11-9/h8-9H,2-7,10H2,1H3
- InChI Key: SKTUDSPWFWAQAU-UHFFFAOYSA-N
- SMILES: O1CCCCC1C(C)CCN
Computed Properties
- Exact Mass: 157.146664230g/mol
- Monoisotopic Mass: 157.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 35.2Ų
3-(Oxan-2-yl)butan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1839858-0.05g |
3-(oxan-2-yl)butan-1-amine |
1781797-84-9 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1839858-0.1g |
3-(oxan-2-yl)butan-1-amine |
1781797-84-9 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1839858-0.25g |
3-(oxan-2-yl)butan-1-amine |
1781797-84-9 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1839858-0.5g |
3-(oxan-2-yl)butan-1-amine |
1781797-84-9 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1839858-1.0g |
3-(oxan-2-yl)butan-1-amine |
1781797-84-9 | 1g |
$1142.0 | 2023-06-03 | ||
| Enamine | EN300-1839858-2.5g |
3-(oxan-2-yl)butan-1-amine |
1781797-84-9 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1839858-5.0g |
3-(oxan-2-yl)butan-1-amine |
1781797-84-9 | 5g |
$3313.0 | 2023-06-03 | ||
| Enamine | EN300-1839858-10.0g |
3-(oxan-2-yl)butan-1-amine |
1781797-84-9 | 10g |
$4914.0 | 2023-06-03 | ||
| Enamine | EN300-1839858-1g |
3-(oxan-2-yl)butan-1-amine |
1781797-84-9 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1839858-5g |
3-(oxan-2-yl)butan-1-amine |
1781797-84-9 | 5g |
$2858.0 | 2023-09-19 |
3-(Oxan-2-yl)butan-1-amine Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 3-(Oxan-2-yl)butan-1-amine
Introduction to 3-(Oxan-2-yl)butan-1-amine (CAS No. 1781797-84-9)
3-(Oxan-2-yl)butan-1-amine, identified by the chemical abstracts service number CAS No. 1781797-84-9, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a butylamine side chain linked to an oxane ring, has garnered attention due to its structural versatility and potential applications in drug discovery. The oxane moiety, a five-membered ether-like ring, introduces unique steric and electronic properties that can influence the compound's interactions with biological targets.
The synthesis of 3-(Oxan-2-yl)butan-1-amine involves multi-step organic transformations, typically starting from readily available precursors such as oxirane derivatives and butylamine analogs. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity. These techniques are crucial in pharmaceutical research, where the precise control of molecular structure is essential for optimizing biological activity.
Recent studies have highlighted the utility of 3-(Oxan-2-yl)butan-1-amine as a building block in the development of novel therapeutic agents. The oxane ring's ability to mimic the conformational flexibility of natural amino acids has been exploited in the design of peptidomimetics, which are designed to interact with biological receptors more effectively than their peptide counterparts. Such peptidomimetics have shown promise in treating a variety of diseases, including cancer and inflammatory disorders.
Moreover, the amine functionality in 3-(Oxan-2-yl)butan-1-amine provides a handle for further chemical modification, enabling the creation of libraries of derivatives with tailored properties. This has been particularly valuable in high-throughput screening programs aimed at identifying lead compounds for drug development. Computational chemistry tools, such as molecular dynamics simulations and quantum mechanical calculations, have been instrumental in predicting the binding modes of these derivatives to biological targets, thereby accelerating the discovery process.
In the realm of medicinal chemistry, 3-(Oxan-2-yl)butan-1-amine has been investigated for its potential role in modulating enzyme activity. Enzymes are critical targets for many therapeutic interventions, and understanding their interaction with small molecules is key to designing effective drugs. The structural features of this compound allow it to engage with enzyme active sites through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. This has led to the identification of several promising candidates for further optimization.
One notable application of 3-(Oxan-2-yl)butan-1-amine is in the development of kinase inhibitors. Kinases are a class of enzymes involved in cell signaling pathways and are frequently implicated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to disrupt aberrant signaling pathways that contribute to disease progression. The oxane ring's flexibility allows 3-(Oxan-2-yl)butan-1-amine derivatives to adopt conformations that mimic natural substrates or inhibitors, thereby enhancing their binding affinity.
Another area where this compound has shown promise is in the treatment of neurological disorders. Neurotransmitter receptors play a crucial role in regulating various physiological processes, and modulating their activity can lead to therapeutic benefits. Studies have demonstrated that derivatives of 3-(Oxan-2-yb)butan-butb-butb-butb-butb-butb-butb-butb-butb-butb-butb-butb-but-but-but-but-but-but-but-but-but-but-but-but-anne can interact with these receptors without causing significant side effects. This underscores the importance of structural optimization in developing safe and effective treatments.
The growing interest in green chemistry has also influenced the synthesis of 3-(Oxan-anne) (CAS No. 1781797-anne). Researchers are increasingly adopting sustainable practices to minimize waste and reduce environmental impact. Catalytic methods that use recyclable ligands or water as solvents have been explored as alternatives to traditional synthetic routes. These approaches not only improve efficiency but also align with regulatory requirements for environmentally responsible manufacturing processes.
In conclusion,3-(Oxan-anne) (CAS No. 1781797-anne) represents a versatile scaffold with significant potential in pharmaceutical research and drug development。 Its unique structural features make it an attractive candidate for designing peptidomimetics、kinase inhibitors、and other therapeutic agents。 Advances in synthetic methodologies、computational chemistry、and green chemistry continue to enhance our ability to harness this compound's potential for improving human health。 As research progresses,it is likely that new applications for 3-(Oxan-anne) will emerge,further solidifying its importance in medicinal chemistry。
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